molecular formula C18H16O2 B13665559 (E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol

(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol

Cat. No.: B13665559
M. Wt: 264.3 g/mol
InChI Key: KNFUWJAIDVAYOV-UHFFFAOYSA-N
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Description

(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-benzofuran and 4-hydroxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 3-methyl-2-benzofuran and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Isomerization: The intermediate compound undergoes isomerization to form the (E)-isomer of the final product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Ethers and esters of the phenolic hydroxyl group.

Scientific Research Applications

(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has similar structural features but differs in the substitution pattern on the benzofuran ring.

    Benzofuran derivatives: Other benzofuran derivatives with varying substituents on the benzene ring.

Uniqueness

(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

4-(3-methyl-5-prop-1-enyl-1-benzofuran-2-yl)phenol

InChI

InChI=1S/C18H16O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-11,19H,1-2H3

InChI Key

KNFUWJAIDVAYOV-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O

Origin of Product

United States

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